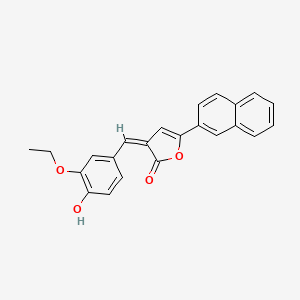![molecular formula C16H21N3O6 B5306603 N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5306603.png)
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. This compound has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, pain, and neurodegenerative diseases.
Mecanismo De Acción
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate works by inhibiting the enzyme adenosine kinase, which is involved in the metabolism of the neurotransmitter adenosine. By inhibiting this enzyme, this compound increases the levels of adenosine in the brain, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase the release of the neurotransmitter dopamine in the brain, which may be related to its potential use in treating addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation is that it may have off-target effects on other enzymes or receptors, which could complicate its use in experiments.
Direcciones Futuras
There are many potential future directions for research on N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate. One area of interest is in its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on developing more selective inhibitors of adenosine kinase that do not have off-target effects. Finally, studies could investigate the long-term effects of this compound on neuronal function and behavior.
Métodos De Síntesis
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate can be synthesized using a multi-step process involving the reaction of 2-pyridinecarboxylic acid with morpholine, followed by acylation and cyclization reactions. The final product is obtained as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate has been the subject of numerous scientific studies investigating its potential therapeutic applications. One study found that this compound was effective in reducing seizures in animal models of epilepsy, suggesting that it may be a useful treatment for this condition.
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.C4H4O4/c16-12(11-3-1-2-4-13-11)14-5-6-15-7-9-17-10-8-15;5-3(6)1-2-4(7)8/h1-4H,5-10H2,(H,14,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRZIDGQWKVUFH-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dichlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5306528.png)
![3-fluoro-2-methoxy-N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5306533.png)
![8-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306539.png)
![3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B5306542.png)
![ethyl 1-{2-[(4-methylphenyl)thio]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5306555.png)
![4-chloro-N-[1-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306574.png)
![4-[(2-chlorobenzyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5306577.png)
![5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5306584.png)
![(3-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5306587.png)
![2-(3-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5306595.png)


![1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5306608.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[3-(4-morpholinylmethyl)benzyl]ethanamine](/img/structure/B5306619.png)